Tubulysin A - 205304-86-5

Tubulysin A

Catalog Number: EVT-254345
CAS Number: 205304-86-5
Molecular Formula: C43H65N5O10S
Molecular Weight: 844.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tubulysin A (TubA) is a naturally occurring cytotoxic peptide originally isolated from the myxobacteria species Archangium gephyra and Angiococcus disciformis. [] It belongs to the tubulysin family, a group of potent antimitotic agents that exhibit exceptional cytotoxicity against a diverse range of human cancer cell lines, including those exhibiting multi-drug resistance. [, ] TubA is characterized as a linear tetrapeptide composed of N-methyl pipecolic acid (Mep), isoleucine (Ile), the unusual amino acid tubuvaline (Tuv), and the tyrosine analogue tubutyrosine (Tut). [, ] This unique structure, incorporating both common and unusual amino acids, contributes to its potent biological activity.

Synthesis Analysis

Due to the limited natural abundance of Tubulysin A, total synthesis routes have been developed. The complex structure of Tubulysin A, particularly the presence of the labile N,O-acetal functionality, makes its total synthesis challenging. [] Despite the challenges, several synthetic routes have been successfully established. []

One approach involves a convergent total synthesis incorporating an alkoxymethyl side chain, aiming to enhance stability against base and esterase degradation. [] This method employs a novel reagent for the efficient conversion of the N-acyloxymethyl substituent and facilitates the hydrolysis of the C-terminal methyl ester. [] Another strategy utilizes a C–H activation strategy and a highly convergent multicomponent assembly for a more concise and modular synthesis. [] This method allows for the preparation of various side-chain and backbone-modified analogues. []

Molecular Structure Analysis

The chemical reactivity of Tubulysin A is largely governed by its peptide structure and the presence of specific functional groups. For instance, the N,O-acetal functionality, while contributing to the molecule's potency, is also responsible for its lability under acidic and basic conditions. [] This necessitates the development of synthetic analogues with increased chemical stability. []

Modifications to the Tubulysin A structure have focused on replacing labile groups with more stable alternatives. [, ] For example, the substitution of the labile acetate ester at the C11 position with an alkyl ether has been shown to improve plasma stability without significantly impacting activity. [] Similarly, replacing the N,O-acetal moiety with more stable groups like carbamates has also been explored. []

Mechanism of Action

Tubulysin A exerts its cytotoxic effects primarily by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and play crucial roles in cell division. [] TubA binds to tubulin, the protein subunit of microtubules, with high affinity. [, ] This binding interferes with the assembly of tubulin heterodimers into microtubules, ultimately leading to the depolymerization of existing microtubules. [, ]

This disruption of the microtubule network triggers a cascade of events within the cell, including mitotic arrest, where cells are blocked from progressing through the cell cycle at the G2/M phase. [] The prolonged mitotic arrest eventually leads to apoptosis, a form of programmed cell death. [, ] TubA's mechanism of action is similar to other antimitotic agents like vinblastine, but it demonstrates a higher potency and efficacy, particularly against multi-drug resistant cell lines. [, ]

Physical and Chemical Properties Analysis

The N,O-acetal group, for example, makes Tubulysin A susceptible to hydrolysis, particularly under acidic or basic conditions, contributing to its instability in physiological environments. [] Efforts in synthetic chemistry have focused on addressing this limitation by developing analogues with improved stability profiles. [, , ]

Applications
  • In vitro studies: Tubulysin A has demonstrated remarkable efficacy in inhibiting the growth of various cancer cell lines in vitro, even those resistant to conventional chemotherapeutic agents. [, , , ] These studies have provided valuable insights into its mechanism of action, structure-activity relationships, and potential as a therapeutic agent for different cancer types.

  • Antibody-drug conjugates (ADCs): Due to its high potency, Tubulysin A is being investigated as a payload for ADCs, a targeted therapy approach that delivers cytotoxic agents specifically to cancer cells. [, , , , , , , , , , ] By conjugating Tubulysin A to antibodies that recognize specific tumor-associated antigens, researchers aim to enhance its therapeutic index by increasing its concentration at the tumor site while minimizing off-target toxicity.

  • Photoaffinity probes: Pretubulysin, a biosynthetic precursor of Tubulysin A, has been used as a scaffold for developing photoaffinity probes. [] These probes have been instrumental in identifying and visualizing the molecular targets of pretubulysin, confirming its interaction with β-tubulin. [] This technology holds promise for a deeper understanding of tubulysin-tubulin interactions and for the development of more targeted and effective tubulysin-based therapeutics.

  • Combination Therapies: The synergistic potential of Tubulysin A with other anticancer agents has been explored. Studies have shown enhanced efficacy when combining Tubulysin A or its derivatives with other chemotherapeutics, such as cisplatin. [, ] This approach aims to overcome drug resistance and improve treatment outcomes.

Future Directions
  • Development of clinically viable analogues: Continued efforts are needed to design and synthesize Tubulysin A analogues with enhanced stability, improved pharmacokinetic properties, and reduced off-target toxicity while maintaining their potent antitumor activity. [, , , ]

  • Optimization of ADCs: Research should focus on optimizing the linker technology used in Tubulysin A-based ADCs to improve their stability in circulation, enhance tumor penetration, and ensure efficient release of the payload within cancer cells. [, , , , ]

  • Exploration of new therapeutic targets: While Tubulysin A primarily targets tubulin, further research is needed to explore its potential interactions with other cellular targets and signaling pathways, which could lead to the identification of new therapeutic applications. []

  • Clinical development: Ultimately, the goal is to translate the promising preclinical findings into clinically effective therapies. This will involve conducting rigorous clinical trials to evaluate the safety, efficacy, and optimal dosing regimens of Tubulysin A-based therapeutics in humans. [, , , ]

Tubulysin B

    Compound Description: Tubulysin B is a naturally occurring analog of Tubulysin A, also isolated from myxobacteria. It exhibits potent antimitotic activity by inhibiting tubulin polymerization and inducing apoptosis in various cancer cell lines [, ].

    Relevance: Tubulysin B shares a highly similar structure with Tubulysin A, with minor differences in their side chains. Both compounds are considered highly potent cytotoxic agents, often used as benchmarks for developing new tubulin inhibitors. Tubulysin B is often studied alongside Tubulysin A to explore structure-activity relationships within this class of compounds [, , , , , ].

Tubulysin D

    Compound Description: Tubulysin D is another naturally occurring analog of Tubulysin A, known for its exceptional cytotoxicity, even surpassing other tubulysins []. It acts by inhibiting tubulin polymerization and demonstrates significant antitumor activity [].

    Relevance: Tubulysin D shares the core structure of Tubulysin A but with distinct side chain variations. The higher potency of Tubulysin D compared to Tubulysin A highlights the impact of subtle structural changes on biological activity within this compound class [, ].

Tubulysin M

    Compound Description: Tubulysin M is a synthetic analog of Tubulysin A, designed for use in antibody-drug conjugates (ADCs). It exhibits potent antiproliferative activity against various cancer cell lines, including multidrug-resistant (MDR+) models [, ].

    Relevance: Tubulysin M retains the core structure of Tubulysin A while incorporating specific modifications to enhance its stability and suitability for ADC development. This highlights the ongoing research efforts to leverage the potent cytotoxicity of Tubulysin A while overcoming its inherent limitations for therapeutic applications [, , ].

    Compound Description: This is a synthetic analog of Tubulysin A, modified at the N14 position by removing the acetoxy group. Despite this modification, it retains significant antiproliferative activity against various cancer cell lines [, ].

    Relevance: N14-Desacetoxytubulysin H demonstrates that the N14 acetoxy group, while present in Tubulysin A, is not strictly required for cytotoxic activity. This finding opened up avenues for designing simplified Tubulysin A analogues with potentially improved pharmacological properties [, ].

Pretubulysin

    Compound Description: Pretubulysin is a biosynthetic precursor of Tubulysin A, found in trace amounts in myxobacteria. It exhibits potent cytotoxic activity, only slightly lower than Tubulysin A, and acts by inhibiting tubulin polymerization [, , ].

    Relevance: Pretubulysin, as a precursor, provides insights into the biosynthesis of Tubulysin A. Its potent activity, despite a simpler structure compared to Tubulysin A, makes it a valuable lead for developing anti-cancer agents [, , ].

    Compound Description: These are simplified derivatives of pretubulysin, where the central amino acid tubuvaline is replaced with various building blocks like oxazole, phenyl, phenoxy, and triazole []. These derivatives retain nanomolar activity against specific tumor cells.

    Relevance: These compounds demonstrate the possibility of simplifying the structure of Tubulysin A, by modifying the pretubulysin scaffold, while maintaining significant cytotoxic activity. This approach is crucial for overcoming the synthetic challenges and potential supply limitations associated with Tubulysin A [].

Tubugis

    Compound Description: Tubugis are synthetic analogs of Tubulysin A where the labile tertiary amide-N,O-acetal moiety, crucial for the potency of Tubulysin A, is replaced with a dipeptoid element [, ]. They exhibit potent cytotoxicity comparable to natural tubulysins and show enhanced stability.

    Relevance: Tubugis offer an innovative approach to mimic the activity of Tubulysin A while addressing the inherent instability associated with its natural structure. This strategy highlights the potential of using multicomponent reactions to create structurally diverse and potent tubulysin analogs [, ].

CDP-Tubulysin

    Compound Description: This is a conjugate of Tubulysin with β-cyclodextrin-based polymer (CDP) aimed at improving drug delivery and reducing toxicity []. This conjugate demonstrated promising efficacy in treating lung and pancreatic cancer xenograft models, including recurrent tumors.

    Relevance: CDP-Tubulysin emphasizes the efforts to enhance the therapeutic window of Tubulysin A by developing novel drug delivery systems. Conjugation with CDP improves the pharmacokinetic properties and tumor targeting of Tubulysin A, potentially leading to more effective and safer treatment options [].

Carbamate-containing Tubulysin analog

    Compound Description: This synthetic analog of Tubulysin A was designed to overcome the metabolic liabilities associated with the labile acetate ester present in the natural product []. Replacing the acetate with a carbamate group resulted in improved stability and retained potency in preclinical models.

    Relevance: This analog highlights the importance of medicinal chemistry strategies in optimizing the pharmacological properties of Tubulysin A. By addressing the metabolic instability, this carbamate-containing analog paves the way for developing more efficacious and clinically relevant Tubulysin A-based therapeutics [].

Folate-Tubulysin Conjugates

    Compound Description: These are synthetic conjugates of Tubulysin A with folic acid (folate) designed to target folate receptor (FR)-positive cancers [, ]. These conjugates exhibited potent antitumor activity in FR-expressing tumor models, including those resistant to other chemotherapies.

    Relevance: Folate-Tubulysin conjugates exemplify the use of targeted drug delivery strategies to enhance the selectivity and efficacy of Tubulysin A. By linking Tubulysin A to folate, these conjugates exploit the high expression of FR on certain cancer cells, leading to targeted delivery and enhanced antitumor activity [, ].

Properties

CAS Number

205304-86-5

Product Name

Tubulysin A

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid

Molecular Formula

C43H65N5O10S

Molecular Weight

844.1 g/mol

InChI

InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1

InChI Key

IBEDDHUHZBDXGB-OEJISELMSA-N

SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C

Synonyms

TubA;CS-1324;Tubulysin A;Tubulysins A;Tubulysin A,TubA

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.